molecular formula C9H16O2S B13634097 Methyl 4-(methylthio)cyclohexanecarboxylate

Methyl 4-(methylthio)cyclohexanecarboxylate

Cat. No.: B13634097
M. Wt: 188.29 g/mol
InChI Key: CDIYVKDYILIZND-UHFFFAOYSA-N
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Description

Methyl 4-(methylthio)cyclohexanecarboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylthio)cyclohexanecarboxylate typically involves the esterification of 4-(methylthio)cyclohexanecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylthio)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

Methyl 4-(methylthio)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of Methyl 4-(methylthio)cyclohexanecarboxylate involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Methyl 4-(methylthio)cyclohexanecarboxylate can be compared with other similar compounds such as:

    Methyl cyclohexanecarboxylate: Lacks the methylthio group, leading to different chemical properties and reactivity.

    Methyl 4-methylcyclohexanecarboxylate: Contains a methyl group instead of a methylthio group, resulting in different interactions and applications.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

methyl 4-methylsulfanylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H16O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

CDIYVKDYILIZND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)SC

Origin of Product

United States

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